3-Bromo-5-chloro-2-methylbenzoic acid 3-Bromo-5-chloro-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1403597-47-6
VCID: VC8238184
InChI: InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1Br)Cl)C(=O)O
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

3-Bromo-5-chloro-2-methylbenzoic acid

CAS No.: 1403597-47-6

Cat. No.: VC8238184

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-chloro-2-methylbenzoic acid - 1403597-47-6

Specification

CAS No. 1403597-47-6
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name 3-bromo-5-chloro-2-methylbenzoic acid
Standard InChI InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
Standard InChI Key VXQHVUGUBRYXJJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1Br)Cl)C(=O)O
Canonical SMILES CC1=C(C=C(C=C1Br)Cl)C(=O)O

Introduction

Key Findings

3-Bromo-5-chloro-2-methylbenzoic acid (CAS: 1403597-47-6) is a halogenated aromatic carboxylic acid derivative with significant utility in medicinal chemistry and material science. Characterized by its molecular formula C8H6BrClO2\text{C}_8\text{H}_6\text{BrClO}_2 and molecular weight of 249.49 g/mol, this compound serves as a versatile intermediate in synthesizing inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and sodium-glucose cotransporter-2 (SGLT2) . Its synthesis typically involves bromination, chlorination, and oxidation steps, with yields up to 60% under optimized conditions . Safety protocols highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions like ventilation and protective equipment .

Structural and Molecular Characteristics

Molecular Architecture

3-Bromo-5-chloro-2-methylbenzoic acid features a benzene ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 5, a methyl group (-CH3_3) at position 2, and a carboxylic acid (-COOH) at position 1. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValueSource Citation
Molecular FormulaC8H6BrClO2\text{C}_8\text{H}_6\text{BrClO}_2
Molecular Weight249.49 g/mol
SMILESCC1=C(C(=O)O)C(=CC(=C1)Cl)Br
Boiling PointNot reported-
Melting PointNot reported-
Density1.9±0.1 g/cm³ (analogous)

The absence of reported melting/boiling points underscores the need for experimental characterization.

Synthesis and Optimization Strategies

Hydrolysis of Methyl Esters

Alternative routes hydrolyze methyl 3-bromo-2-methylbenzoate using lithium hydroxide (LiOH\text{LiOH}) in tetrahydrofuran (THF)/water at 60°C for 16 hours, achieving 91% yield .

Table 2: Synthesis Comparison

MethodReagentsYieldConditions
OxidationKMnO₄, acetone/H₂O60%Reflux, 1 hour
Ester HydrolysisLiOH, THF/H₂O91%60°C, 16 hours

Applications in Pharmaceutical Development

VEGFR-2 Inhibitors

The compound intermediates in synthesizing quinoline amide derivatives, which inhibit VEGFR-2—a target for antiangiogenic cancer therapies. Substitutions at the benzoic acid moiety enhance binding affinity to the receptor’s ATP-binding site .

SGLT2 Inhibitors

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structural analog, is pivotal in manufacturing SGLT2 inhibitors for diabetes management. The bromo-chloro-methyl motif improves metabolic stability and selectivity .

PrecautionAction
Personal ProtectionGloves, goggles, ventilation
First AidRinse skin/eyes, seek medical attention
StorageSealed, dry, ambient temperature

Comparative Analysis with Analogous Compounds

3-Bromo-5-chlorobenzoic Acid (CAS: 42860-02-6)

Lacking the methyl group, this analog (C7H4BrClO2\text{C}_7\text{H}_4\text{BrClO}_2, MW: 235.46 g/mol) exhibits reduced steric hindrance, favoring reactions at the carboxylic acid site .

3-Bromo-5-chloro-4-methylbenzoic Acid (CID: 18457795)

The methyl group at position 4 alters electronic distribution, potentially enhancing solubility in nonpolar solvents .

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